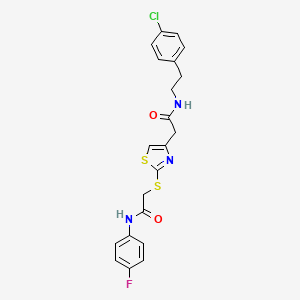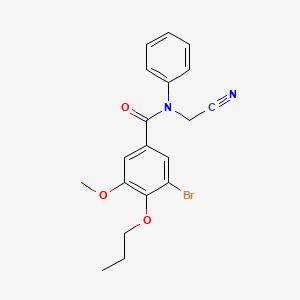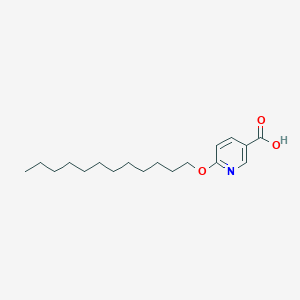
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H15F2N5O2 and its molecular weight is 407.381. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Gelators and Silver(I) Complexes
Research has identified quinoline urea derivatives, including compounds structurally similar to (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea, as potent supramolecular gelators when combined with silver(I) ions. These complexes exhibit unique gelation behavior in mixed solvents, demonstrating potential applications in material science for the creation of novel gel-based materials with specific mechanical and photophysical properties (Braga et al., 2013).
Antimicrobial and Antifungal Activities
The synthesis of new quinazolinone derivatives has been explored, with compounds demonstrating significant antimicrobial and antifungal activities. These findings suggest potential applications in the development of new antimicrobial agents for medical and agricultural use, highlighting the chemical's utility beyond its primary functions (Singh & Pandey, 2006).
Anti-Inflammatory and Analgesic Properties
Research into novel 4(3H)-quinazolinone derivatives has shown promising anti-inflammatory and analgesic properties. These findings open avenues for the development of new therapeutic agents targeting inflammation and pain, offering potential benefits in treating various chronic conditions (Farag et al., 2012).
Synthesis of Fused Pyridine Derivatives
Studies on the synthesis of new series of pyridine and fused pyridine derivatives, including the synthesis pathways and structural characterization, provide foundational knowledge for the development of novel compounds with potential applications in pharmaceuticals and organic electronics (Al-Issa, 2012).
Catalysts for Enantioselective Reactions
Research into pyridine-2,6-bis(oxazoline) complexes has demonstrated their efficacy as catalysts in enantioselective reactions, offering significant potential in synthetic chemistry for the production of chiral molecules. This application is crucial in the pharmaceutical industry, where the chirality of drug molecules can significantly impact their efficacy and safety (Desimoni et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with 2,6-difluorobenzaldehyde followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst and solvent. The product is then purified by recrystallization or chromatography.", "Starting Materials": [ "2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one", "2,6-difluorobenzaldehyde", "urea" ], "Reaction": [ "Step 1: Dissolve 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one (1.0 equiv) and 2,6-difluorobenzaldehyde (1.2 equiv) in a suitable solvent (e.g. ethanol, methanol, or DMF).", "Step 2: Add a catalytic amount of a suitable base (e.g. triethylamine, pyridine, or DBU) to the reaction mixture and stir at room temperature for 30 minutes.", "Step 3: Heat the reaction mixture under reflux for 12-24 hours.", "Step 4: Cool the reaction mixture to room temperature and add urea (1.2 equiv).", "Step 5: Heat the reaction mixture under reflux for an additional 6-12 hours.", "Step 6: Allow the reaction mixture to cool to room temperature and filter off any precipitated solids.", "Step 7: Purify the crude product by recrystallization or chromatography." ] } | |
CAS-Nummer |
899984-40-8 |
Produktname |
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molekularformel |
C21H15F2N5O2 |
Molekulargewicht |
407.381 |
IUPAC-Name |
1-(2,6-difluorophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H15F2N5O2/c22-15-7-3-8-16(23)18(15)26-20(29)27-19-14-6-1-2-9-17(14)25-21(30)28(19)12-13-5-4-10-24-11-13/h1-11H,12H2,(H2,26,27,29) |
InChI-Schlüssel |
MSDWKRFPMAEBFN-ZXVVBBHZSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CN=CC=C3)NC(=O)NC4=C(C=CC=C4F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2451177.png)

![N-[3-(2-acetyl-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2451180.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451183.png)




![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2451192.png)

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2451195.png)